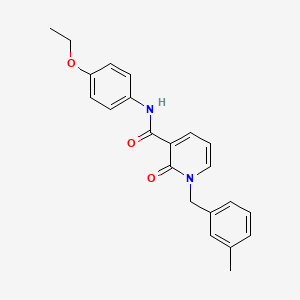
N-(4-ethoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-ethoxyphenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a methylbenzyl group, and a carboxamide group. These functional groups could potentially influence the compound’s reactivity and properties .
Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the ethoxy group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are influenced by its molecular structure and functional groups .科学的研究の応用
Metabolic Studies and Drug Discovery
Studies utilizing 19F-Nuclear Magnetic Resonance (NMR) spectroscopy have supported the development of potent inhibitors for human immunodeficiency virus (HIV) integrase. Compounds such as MK-0518, a potent inhibitor in this series, show the importance of NMR spectroscopy in understanding the metabolic fate and excretion balance of drug candidates, highlighting the utility of structural analogs in drug discovery programs. This approach underscores the role of NMR in selecting candidates for further development by providing insights into the metabolic pathways and stability of potential pharmaceuticals (Monteagudo et al., 2007).
Cytotoxicity and Potential Anticancer Applications
Research into novel pyrazole and pyrazolopyrimidine derivatives has shown that specific compounds exhibit cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential anticancer applications for compounds with a similar structural framework, emphasizing the importance of synthesis and characterization in identifying new therapeutic agents with cytotoxic properties (Hassan et al., 2014).
Enantioselective Synthesis
Enantioselective synthesis research, utilizing compounds such as (S)-methylpyroglutamate, highlights the potential for creating chirally pure compounds that could serve as building blocks for more complex therapeutic agents. Such methodologies offer pathways to synthesize compounds with specific stereochemistry, crucial for the development of drugs with targeted biological activities (Calvez et al., 1998).
Tyrosine Kinase Inhibition for Cancer Therapy
The synthesis of specific inhibitors for tyrosine-specific protein kinases, such as 4-hydroxycinnamamide derivatives, showcases the potential therapeutic applications of structurally related compounds in cancer therapy. These inhibitors demonstrate selectivity towards tyrosine kinases, an essential feature for the development of targeted cancer treatments with minimal side effects (Shiraishi et al., 1987).
Antidiabetic Drug Impurities
Research identifying and synthesizing impurities in Repaglinide, an anti-diabetic drug, underscores the importance of understanding and controlling the formation of impurities in drug development. This knowledge helps improve drug purity and safety, essential for regulatory approval and clinical effectiveness (Kancherla et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-3-27-19-11-9-18(10-12-19)23-21(25)20-8-5-13-24(22(20)26)15-17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBPYLCXIQJAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
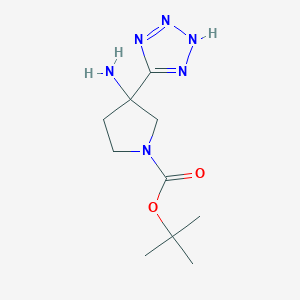
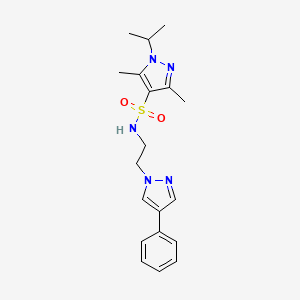
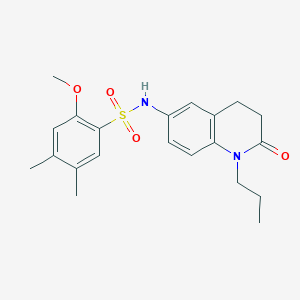
![3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2658143.png)
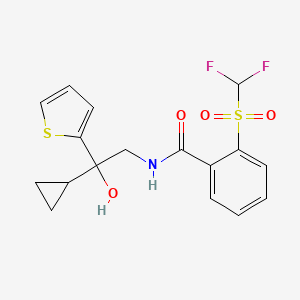
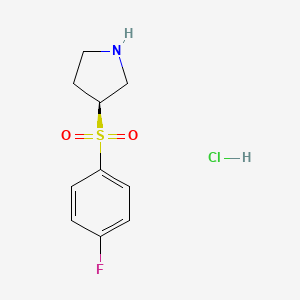
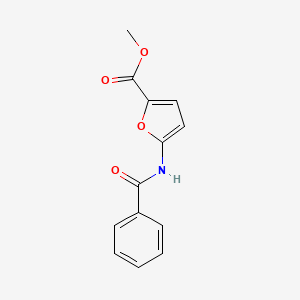

![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide](/img/structure/B2658150.png)
![1-[(5-Chlorothien-2-yl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2658153.png)

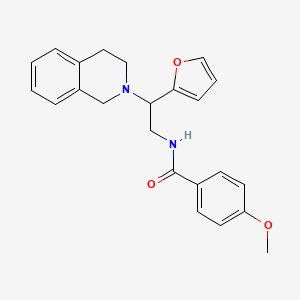
![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2658158.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B2658159.png)
